Pyridinium, 1-lauryl-, laurylxanthate
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Overview
Description
Pyridinium, 1-lauryl-, laurylxanthate is a chemical compound with the molecular formula C30H55NOS2 and a molecular weight of 509.9 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry . Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to these compounds .
Preparation Methods
The synthesis of pyridinium, 1-lauryl-, laurylxanthate involves the reaction of lauryl chloride with pyridine to form 1-laurylpyridinium chloride. This intermediate is then reacted with laurylxanthate to yield the final product . The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods for pyridinium salts often involve similar synthetic routes, with variations in reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Pyridinium, 1-lauryl-, laurylxanthate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridinium salts can lead to the formation of N-oxides, while reduction can yield dihydropyridines .
Scientific Research Applications
Pyridinium, 1-lauryl-, laurylxanthate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of sulfur- and nitrogen-containing heterocycles . In biology, pyridinium salts are studied for their antimicrobial, anticancer, and antimalarial properties . In medicine, they are investigated as potential cholinesterase inhibitors, which could have therapeutic applications in the treatment of neurodegenerative diseases . In industry, pyridinium salts are used as surfactants and micellar catalysts .
Mechanism of Action
The mechanism of action of pyridinium, 1-lauryl-, laurylxanthate involves its interaction with molecular targets, such as enzymes and receptors . The positively charged nitrogen atom in the pyridine ring allows the compound to interact with negatively charged sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Pyridinium, 1-lauryl-, laurylxanthate can be compared with other pyridinium salts, such as N-methylpyridinium and N-ethylpyridinium . These compounds share similar structural features, but differ in the length and nature of their alkyl chains . The unique properties of this compound, such as its long lauryl chains, make it particularly effective as a surfactant and micellar catalyst . Other similar compounds include pyridinium chlorochromate and pyridinium chloride, which are used in different chemical reactions and applications .
Properties
CAS No. |
14917-96-5 |
---|---|
Molecular Formula |
C30H55NOS2 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
dodecoxymethanedithioate;1-dodecylpyridin-1-ium |
InChI |
InChI=1S/C17H30N.C13H26OS2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16/h11,13-14,16-17H,2-10,12,15H2,1H3;2-12H2,1H3,(H,15,16)/q+1;/p-1 |
InChI Key |
DJNSDWHPPULRBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCOC(=S)[S-] |
Origin of Product |
United States |
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